7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Overview
Description
7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione: is a synthetic compound belonging to the xanthine family. This compound is characterized by the presence of a bromopropyl group attached to the purine ring, which is a common structure in many biologically active molecules. The xanthine core is known for its role in various biological processes, including acting as a stimulant and a bronchodilator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione typically involves the alkylation of the xanthine core. One common method includes the following steps:
Starting Material: The synthesis begins with 1,3-dimethylxanthine (theobromine).
Alkylation: Theobromine is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Cyclization: Under certain conditions, the bromopropyl group can participate in intramolecular cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or primary amines. Reactions are often carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can lead to the formation of hydroxylated derivatives.
Cyclization Products: Cyclization can result in the formation of fused ring systems, which may have unique biological activities.
Scientific Research Applications
7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential effects on various biological pathways, including its role as a phosphodiesterase inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP (cAMP) levels. This results in bronchodilation and other physiological effects.
Adenosine Receptor Antagonism: It may also act as an antagonist at adenosine receptors, contributing to its stimulant effects.
Comparison with Similar Compounds
7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione: can be compared with other xanthine derivatives:
Theobromine: Lacks the bromopropyl group and has milder stimulant effects.
Caffeine: Similar structure but with additional methyl groups, leading to stronger stimulant effects.
Theophylline: Used as a bronchodilator but differs in its substitution pattern on the xanthine core.
The uniqueness of This compound lies in its specific substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-(3-bromopropyl)-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYPCFPAFIVIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177726 | |
Record name | 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23146-06-7 | |
Record name | 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23146-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023146067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(3-bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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